(4S,5R)-3-acetyl-5-methyl-2-oxo-1,3-oxazolidine-4-carbonyl Chloride (4S,5R)-3-acetyl-5-methyl-2-oxo-1,3-oxazolidine-4-carbonyl Chloride
Brand Name: Vulcanchem
CAS No.: 171563-11-4
VCID: VC20915567
InChI: InChI=1S/C7H8ClNO4/c1-3-5(6(8)11)9(4(2)10)7(12)13-3/h3,5H,1-2H3/t3-,5+/m1/s1
SMILES: CC1C(N(C(=O)O1)C(=O)C)C(=O)Cl
Molecular Formula: C7H8ClNO4
Molecular Weight: 205.59 g/mol

(4S,5R)-3-acetyl-5-methyl-2-oxo-1,3-oxazolidine-4-carbonyl Chloride

CAS No.: 171563-11-4

Cat. No.: VC20915567

Molecular Formula: C7H8ClNO4

Molecular Weight: 205.59 g/mol

* For research use only. Not for human or veterinary use.

(4S,5R)-3-acetyl-5-methyl-2-oxo-1,3-oxazolidine-4-carbonyl Chloride - 171563-11-4

Specification

CAS No. 171563-11-4
Molecular Formula C7H8ClNO4
Molecular Weight 205.59 g/mol
IUPAC Name (4S,5R)-3-acetyl-5-methyl-2-oxo-1,3-oxazolidine-4-carbonyl chloride
Standard InChI InChI=1S/C7H8ClNO4/c1-3-5(6(8)11)9(4(2)10)7(12)13-3/h3,5H,1-2H3/t3-,5+/m1/s1
Standard InChI Key NWFOWECJVWLUEX-WUJLRWPWSA-N
Isomeric SMILES C[C@@H]1[C@H](N(C(=O)O1)C(=O)C)C(=O)Cl
SMILES CC1C(N(C(=O)O1)C(=O)C)C(=O)Cl
Canonical SMILES CC1C(N(C(=O)O1)C(=O)C)C(=O)Cl

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator